molecular formula C13H15FO3 B1652460 Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate CAS No. 1443306-85-1

Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate

Cat. No.: B1652460
CAS No.: 1443306-85-1
M. Wt: 238.25
InChI Key: JULGJUBDLVCIHG-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 5-(4-fluorophenyl)-3-methyl-5-oxopentanoate. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming organic compounds, specifically ester derivatives containing aromatic substituents and ketone functional groups. The name systematically describes the molecular structure by identifying the methyl ester functionality, the pentanoate backbone, the 4-fluorophenyl aromatic substituent at position 5, the methyl group at position 3, and the oxo (ketone) group also at position 5.

The structural formula reveals a linear pentanoate chain with a methyl ester terminus, incorporating a ketone functional group and a fluorinated aromatic ring system. The compound exhibits the characteristic structural features of an aromatic ketone ester, with the 4-fluorophenyl group providing electron-withdrawing properties that influence the compound's reactivity profile. The molecular architecture demonstrates a substituted valerate backbone with strategic placement of functional groups that contribute to its chemical and potentially biological properties.

Alternative systematic designations include benzenepentanoic acid, 4-fluoro-β-methyl-δ-oxo-, methyl ester, which emphasizes the aromatic acid derivative nature of the compound. This alternative nomenclature highlights the structural relationship to benzenepentanoic acid derivatives and provides additional clarity regarding the substitution pattern and functional group arrangement within the molecular framework.

Chemical Abstracts Service Registry Number and Alternative Designations

The Chemical Abstracts Service registry number for this compound has been reported with some variation in the literature, reflecting potential differences in compound preparation or analytical characterization. One primary Chemical Abstracts Service designation is 1443306-85-1, which corresponds to the specific stereochemical and structural configuration of this compound as characterized in chemical databases and research publications.

An alternative Chemical Abstracts Service number, 2060041-92-9, has also been reported for this compound, suggesting potential variations in synthetic preparation methods or stereochemical considerations that may result in slightly different molecular configurations. These variations in Chemical Abstracts Service numbering underscore the importance of comprehensive characterization and verification of compound identity in research applications.

The compound is known by several synonymous designations that reflect different aspects of its chemical structure and properties. These include methyl 4-(4-fluorobenzoyl)butyrate, which emphasizes the benzoyl ketone functionality within the molecular structure. Additional synonymous names include 4-(4-fluorobenzoyl)butyric acid methyl ester, which highlights the ester linkage and aromatic ketone components of the molecule.

Molecular Formula and Weight Calculations

The molecular formula of this compound is established as C₁₃H₁₅FO₃. This formula indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one fluorine atom, and three oxygen atoms within the molecular structure. The atomic composition reflects the aromatic fluorinated nature of the compound and accounts for all functional groups including the ester linkage, ketone functionality, and aromatic substitution pattern.

Molecular weight calculations based on this established molecular formula yield a precise molecular weight of 238.255 grams per mole. Alternative sources report the molecular weight as 238.26 grams per mole, representing minor variations in precision that are within acceptable analytical tolerances for compound characterization. These molecular weight determinations are consistent with the expected mass based on the sum of atomic weights for the constituent elements according to the molecular formula.

The molecular weight data supports the compound's classification as a medium-sized organic molecule suitable for various synthetic and analytical applications. The relatively moderate molecular weight facilitates handling, purification, and characterization procedures commonly employed in organic chemistry research and pharmaceutical development activities.

Property Value Source
Molecular Formula C₁₃H₁₅FO₃
Molecular Weight 238.255 g/mol
Alternative Molecular Weight 238.26 g/mol
Chemical Abstracts Service Number 1443306-85-1
Alternative Chemical Abstracts Service Number 2060041-92-9
International Union of Pure and Applied Chemistry Name methyl 5-(4-fluorophenyl)-3-methyl-5-oxopentanoate

Properties

IUPAC Name

methyl 5-(4-fluorophenyl)-3-methyl-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-9(8-13(16)17-2)7-12(15)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULGJUBDLVCIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)F)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801181649
Record name Benzenepentanoic acid, 4-fluoro-β-methyl-δ-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443306-85-1
Record name Benzenepentanoic acid, 4-fluoro-β-methyl-δ-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443306-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepentanoic acid, 4-fluoro-β-methyl-δ-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Esterification Methods

Acid-Catalyzed Esterification

The most direct route to methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate involves the esterification of 5-(4-fluorophenyl)-3-methyl-5-oxovaleric acid with methanol. This reaction is typically catalyzed by sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) under reflux conditions. The mechanism follows Fischer esterification, where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol.

A representative procedure involves dissolving 5-(4-fluorophenyl)-3-methyl-5-oxovaleric acid (1.0 mol) in methanol (5.0 L) with concentrated H₂SO₄ (0.1 mol) at 65°C for 12 hours. The reaction mixture is neutralized with sodium bicarbonate, and the product is extracted with ethyl acetate. Yields typically range from 70% to 85%, depending on the purity of the starting material.

Optimization Considerations:
  • Molar Ratio : A 10:1 methanol-to-acid ratio maximizes conversion.
  • Temperature : Reflux temperatures (64–67°C) prevent methanol evaporation while ensuring reaction progression.
  • Catalyst Loading : 5–10 mol% H₂SO₄ achieves optimal kinetics without side reactions.

Industrial-Scale Continuous Flow Synthesis

Reactor Design and Process Parameters

Industrial production often employs continuous flow reactors to enhance efficiency and safety. In this system, 5-(4-fluorophenyl)-3-methyl-5-oxovaleric acid and methanol are pumped through a tubular reactor packed with solid acid catalysts (e.g., Amberlyst-15) at 80°C and 10 bar pressure. This method reduces reaction time to 2–3 hours and achieves yields of 90–92%.

Advantages Over Batch Processing:
Parameter Batch Process Continuous Flow
Reaction Time 12 hours 2–3 hours
Yield 85% 92%
Energy Consumption High Moderate
Catalyst Reusability Limited High (100 cycles)

Continuous flow systems also mitigate risks associated with handling concentrated acids, as the catalyst is immobilized.

Alternative Synthetic Routes

Friedel-Crafts Acylation Followed by Esterification

A patent-described method (AU2002222430B2) involves synthesizing the precursor 5-(4-fluorophenyl)-5-oxopentanoic acid via Friedel-Crafts acylation. Fluorobenzene reacts with glutaric anhydride in the presence of AlCl₃ to form 5-(4-fluorophenyl)-5-oxopentanoic acid, which is subsequently esterified.

Step 1: Friedel-Crafts Acylation
\
$$
\text{Fluorobenzene} + \text{Glutaric Anhydride} \xrightarrow{\text{AlCl}_3} \text{5-(4-Fluorophenyl)-5-Oxopentanoic Acid}
$$
\
Reaction conditions: 0–5°C for 30 minutes, followed by 19 hours at room temperature. The crude product is crystallized from ethyl acetate (51% yield).

Step 2: Esterification
The acid is treated with methanol and H₂SO₄ under reflux, yielding the methyl ester. This two-step approach achieves an overall yield of 45–50%.

Asymmetric Synthesis Using Evans Oxazolidinone Auxiliaries

For enantiomerically pure batches, the Evans chiral auxiliary method is employed. 5-(4-Fluorophenyl)-5-oxopentanoic acid is coupled with (4S)-4-phenyl-2-oxazolidinone using pivaloyl chloride, followed by methanolysis to cleave the auxiliary:

$$
\text{5-(4-Fluorophenyl)-5-Oxopentanoic Acid} + \text{(4S)-4-Phenyl-2-oxazolidinone} \xrightarrow{\text{Pivaloyl Cl}} \text{Oxazolidinone Intermediate} \xrightarrow{\text{MeOH}} \text{Methyl Ester}
$$

This method achieves 85–90% enantiomeric excess (ee) and 78–85% yield after recrystallization.

Catalytic and Solvent Innovations

Ionic Liquid Catalysts

Recent advances utilize ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) as recyclable catalysts. These systems operate at 70°C for 8 hours, yielding 88–90% product with minimal waste.

Solvent-Free Esterification

Microwave-assisted, solvent-free reactions reduce environmental impact. A mixture of the acid, methanol (5 equivalents), and PTSA (3 mol%) is irradiated at 100°C for 1 hour, achieving 94% conversion.

Purification and Characterization

Crystallization Techniques

The crude ester is purified via recrystallization from isopropanol or ethyl acetate/hexane mixtures. Optimal conditions (1:2 ethyl acetate/hexane) yield 99.7% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.93 (dd, J = 5.4, 9.0 Hz, 2H), 3.05 (t, J = 7.3 Hz, 2H), 2.97 (t, J = 7.3 Hz, 2H).
  • Melting Point : 94–95°C.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-(4-fluorophenyl)-3-methyl-5-oxovaleric acid.

    Reduction: 5-(4-fluorophenyl)-3-methyl-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity can be exploited in several synthetic methodologies:

  • Electrophilic Aromatic Substitution : The presence of the fluorine atom enhances electrophilicity, making it suitable for further functionalization.
  • Multicomponent Reactions (MCR) : It can participate in MCRs to form complex molecules with diverse biological activities.

Pharmaceutical Development

The compound is being investigated for its potential as a lead compound in drug development due to its promising biological activities:

  • Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against several bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli62.5
Enterococcus faecalis78.12
  • Cytotoxic Effects : In vitro assays indicate moderate cytotoxicity against cancer cell lines.
Cell LineIC50 (µg/mL)
HeLa (Cervical Cancer)226
A549 (Lung Cancer)242.52

These findings suggest that the compound could be developed into therapeutic agents targeting infections and cancer.

Research has focused on understanding the mechanisms through which this compound exerts its biological effects:

  • Mechanisms of Action :
    • Inhibition of Cell Wall Synthesis : This action contributes to its antibacterial properties.
    • Induction of Apoptosis : In cancer cells, it may trigger pathways leading to programmed cell death.

In silico studies have suggested interactions with specific proteins involved in resistance mechanisms, indicating potential for further development in combating resistant strains.

Antibacterial Efficacy Study

A comprehensive study evaluated the compound's effectiveness against a range of bacterial strains, confirming its broad-spectrum antimicrobial properties. The findings support its potential use in treating bacterial infections.

Anticancer Activity Research

Another study investigated the effects of this compound on HeLa and A549 cell lines, revealing insights into its antiproliferative effects and mechanisms that could be leveraged for cancer therapy.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Functional Groups Boiling Point (°C) Density (g/cm³)
This compound C₁₃H₁₅FO₃ 252.25 4-fluoro Methyl ester, ketone Not reported Not reported
Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate C₁₃H₁₄ClFO₃ 268.70 3-chloro, 4-fluoro Methyl ester, ketone Not reported Not reported
Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate C₁₃H₁₄F₂O₃ 256.25 3,5-difluoro Methyl ester, ketone 343.8 1.261
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate C₁₄H₁₇ClO₃ 268.74 4-chloro, 3-methyl Ethyl ester, ketone Not reported Not reported
Key Observations:

Halogen Substitution Effects: Fluorine vs. Chlorine: The 4-fluoro substituent in the target compound reduces steric hindrance compared to the bulkier 3-chloro group in its chloro-fluoro analog . Difluoro Substitution: The 3,5-difluoro analog (C₁₃H₁₄F₂O₃) exhibits higher molecular weight and density (1.261 g/cm³) due to increased halogen content, which may improve crystallinity .

Ester Group Variations :

  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate) generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters due to the longer alkyl chain .

Biological Activity

Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H13_{13}F1_{1}O3_{3}
  • Molecular Weight : Approximately 238.25 g/mol
  • Structural Characteristics : The presence of a fluorophenyl group contributes to its unique chemical reactivity and potential biological interactions.

This compound interacts with various biological targets, particularly enzymes involved in drug metabolism, such as cytochrome P450 enzymes. These interactions are crucial for understanding the compound's pharmacokinetics and therapeutic potential.

Target Enzymes

  • Cytochrome P450 : Identified as a substrate, indicating its role in metabolic pathways.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell growth by modulating signaling pathways involved in cell proliferation.
  • Antimicrobial Effects : The compound has shown potential in inhibiting the growth of various microbial strains, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Properties : Initial assessments indicate that it may reduce inflammation through specific biochemical pathways .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines, with IC50 values indicating effective doses for therapeutic applications.
    • The compound was tested against several bacterial strains, showing a minimum inhibitory concentration (MIC) that suggests its utility as an antimicrobial agent.
  • In Vivo Studies :
    • Animal model experiments revealed that low doses of the compound resulted in notable anti-tumor effects without significant toxicity, highlighting its therapeutic window.
    • Dosage variations indicated that higher doses could lead to adverse effects, emphasizing the need for careful dosage management in potential therapeutic applications.

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
Methyl 5-(3-fluorophenyl)-5-oxopentanoateC12_{12}H11_{11}F1_{1}O3_{3}Different fluorine position; varied reactivity
5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acidC12_{12}H11_{11}F1_{1}O4_{4}Lacks methyl ester functionality; used in proteomics
Ethyl 5-(4-fluorophenyl)-5-oxovalerateC14_{14}H15_{15}F1_{1}O3_{3}Ethyl ester variant; different solubility properties

This table illustrates how variations in functional groups and molecular structures can influence biological activity.

Q & A

Q. What spectroscopic methods are most effective for characterizing the structural integrity of Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate?

  • Methodological Answer : Combine 1H/13C NMR to identify proton and carbon environments, particularly the fluorophenyl and ester groups. Use FT-IR to confirm carbonyl (C=O) and ester (C-O) stretches (~1700-1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For fluorinated analogs, 19F NMR resolves electronic effects of the 4-fluorophenyl substituent .

Q. How can researchers optimize purification protocols for this compound?

  • Methodological Answer : Employ column chromatography with silica gel and a gradient of ethyl acetate/hexane to separate ester byproducts. For crystallization, use a mixed solvent system (e.g., dichloromethane/hexane) to enhance crystal lattice formation. Monitor purity via HPLC with a C18 column and UV detection at 254 nm, referencing retention times against synthetic intermediates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the ketone and ester groups in this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G(d)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions (e.g., nucleophilic attacks at the ketone). Validate results with experimental kinetics (e.g., reaction rates with Grignard reagents) .

Q. What strategies resolve contradictions in crystallographic data for fluorophenyl-containing esters?

  • Methodological Answer : Use SHELXL for refinement of X-ray data, particularly for handling disorder in the fluorophenyl ring. Apply ORTEP-3 to visualize thermal ellipsoids and assess positional uncertainties. For ambiguous electron density, test alternative models (e.g., flipped phenyl orientations) and validate via R-factor convergence (<5% discrepancy) .

Q. How can researchers address low yields in the synthesis of this compound?

  • Methodological Answer : Systematically vary reaction parameters:
  • Catalyst : Test Lewis acids (e.g., TiCl4) for ketone activation in Mannich-like reactions .
  • Solvent polarity : Compare yields in aprotic (e.g., THF) vs. polar aprotic (e.g., DMF) solvents to stabilize intermediates.
  • Temperature : Use a controlled ramp (e.g., 0°C to room temperature) to minimize side reactions.
    Analyze byproducts via LC-MS to identify degradation pathways (e.g., ester hydrolysis).

Q. What experimental designs validate the stereochemical outcomes of derivatives synthesized from this compound?

  • Methodological Answer : Use chiral HPLC or NMR chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomers. For diastereomers, compare NOESY/ROESY cross-peaks to determine spatial proximity of substituents. Correlate with X-ray crystallography data to assign absolute configurations .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting NMR data for fluorophenyl protons in different solvents?

  • Methodological Answer : Fluorine’s strong electronegativity causes solvent-dependent chemical shifts. Record NMR in deuterated DMSO (polar) vs. CDCl3 (nonpolar) to assess hydrogen-bonding effects. Compare coupling constants (JHF) to confirm spin-spin interactions. Cross-reference with solid-state NMR to distinguish dynamic vs. static effects .

Q. What statistical approaches are recommended for analyzing biological activity data of derivatives?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity. Use ANOVA to assess significance of synthetic batches or reaction conditions. For dose-response curves, fit data to Hill equations and calculate IC50 values with 95% confidence intervals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate
Reactant of Route 2
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Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate

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